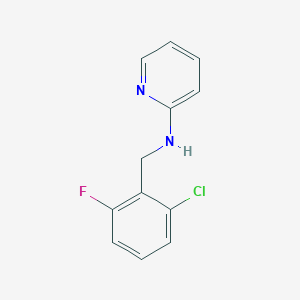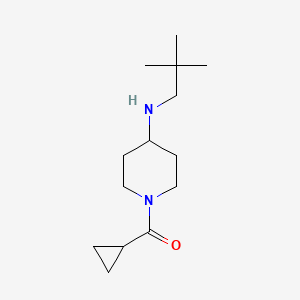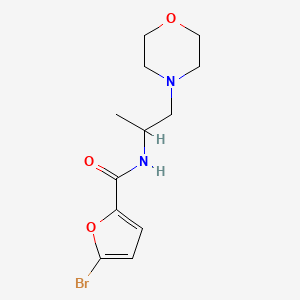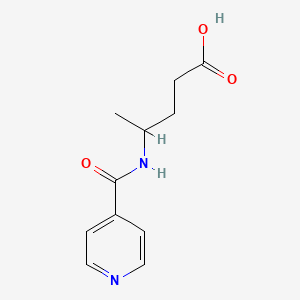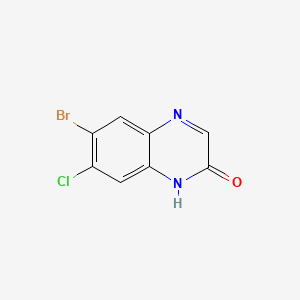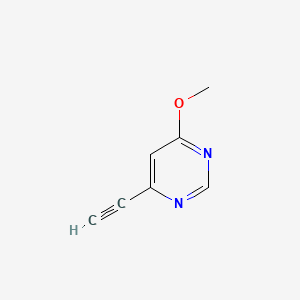
4-Ethynyl-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethynyl group at position 4 and a methoxy group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6-methoxypyrimidine typically involves the introduction of the ethynyl and methoxy groups onto a pyrimidine ring. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The ethynyl group can be introduced through a Sonogashira coupling reaction, where 4,6-dichloropyrimidine reacts with an ethynyl reagent in the presence of a palladium catalyst and a base. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
4-Ethynyl-6-methoxypyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-6-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
4-Amino-6-methoxypyrimidine: Similar structure but with an amino group instead of an ethynyl group.
4-Methyl-6-methoxypyrimidine: Similar structure but with a methyl group instead of an ethynyl group.
4-Ethynyl-2-methoxypyrimidine: Similar structure but with the methoxy group at position 2 instead of position 6.
Uniqueness: 4-Ethynyl-6-methoxypyrimidine is unique due to the presence of both the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
4-ethynyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-7(10-2)9-5-8-6/h1,4-5H,2H3 |
Clé InChI |
MIUQTLKKLDJVRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


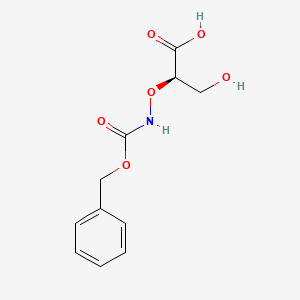
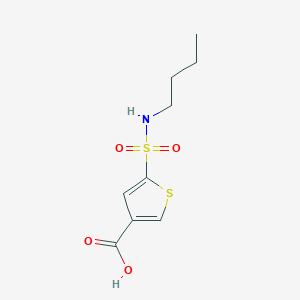
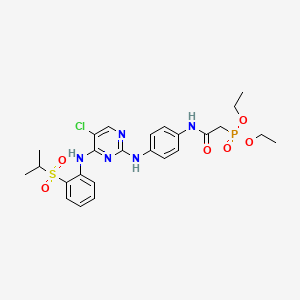
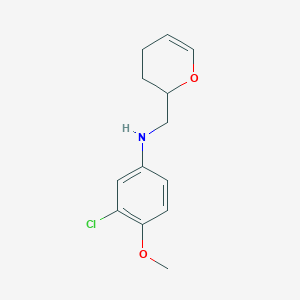
![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
